Lactic acid can be classified based on its stereochemistry:
Lactic acid can be synthesized through various methods, including:
In industrial settings, lactic acid production via fermentation is favored due to its sustainability and lower environmental impact. The fermentation process involves:
The molecular structure of lactic acid features a hydroxyl group (-OH) adjacent to a carboxylic acid group (-COOH), making it an alpha-hydroxy acid. Its structural formula can be represented as follows:
Lactic acid participates in several important chemical reactions:
The esterification reaction can be catalyzed by acids or bases, leading to the formation of lactate esters that are utilized in food preservation and cosmetics.
Lactic acid functions primarily as a metabolic intermediate in cellular respiration. During anaerobic glycolysis, glucose is converted into pyruvate, which is then reduced to lactic acid when oxygen levels are low. This process allows for continued ATP production under anaerobic conditions.
The conversion rate from glucose to lactic acid varies depending on factors such as substrate concentration and microbial strain used during fermentation. For instance, certain strains of Lactobacillus can achieve high conversion efficiencies exceeding 90%.
Relevant data indicates that lactic acid has a high affinity for water due to its polar hydroxyl and carboxyl groups, enhancing its solubility and reactivity.
Lactic acid has numerous applications across various fields:
Lactate dehydrogenase (LDH) is the central enzyme in lactic acid biosynthesis, catalyzing the reversible reduction of pyruvate to lactate using NADH as a cofactor. This enzyme exists as five tetrameric isozymes (LDH-1 to LDH-5) formed through combinatorial assembly of two primary subunits: LDHA (M subunit) and LDHB (H subunit). The M subunit predominates in skeletal muscle and liver (LDH-5: M₄), while the H subunit is abundant in the heart (LDH-1: H₄). These isoforms exhibit distinct kinetic properties: LDH-5 (M₄) has a higher affinity for pyruvate (Km = 0.23 mM) and favors lactate production, whereas LDH-1 (H₄) prefers lactate oxidation (Km for lactate = 7.3 mM) [2] [5].
The stereospecificity of lactic acid is governed by specialized LDH isoforms:
In Fructobacillus tropaeoli CRL 2034, three ldh genes exist: two D-ldh (ldh1, ldh2) and one L-ldh (ldh3). Mutagenesis studies revealed that ldh1 disruption reduced total lactic acid yield by 29% and altered the D/L ratio from 9:1 to 7.1:2.9, demonstrating its primary role in D-lactate synthesis [8]. Structural analysis indicates that a single amino acid substitution (Ala in M-subunit vs. Gln in H-subunit) alters substrate binding affinity and catalytic efficiency [5].
Table 1: Kinetic Properties of Key LDH Isoforms
Isoform | Subunit Composition | Primary Tissue | Km (Pyruvate) | Catalytic Preference |
---|---|---|---|---|
LDH-1 | H₄ | Heart, RBCs | 0.15 mM | Lactate → Pyruvate |
LDH-5 | M₄ | Liver, Muscle | 0.23 mM | Pyruvate → Lactate |
D-LDH | Homotetramer | Microbes | 0.18 mM | D-Lactate synthesis |
L-LDH | Homotetramer | Microbes | 0.21 mM | L-Lactate synthesis |
Lactate racemase enables microbial conversion between D- and L-lactic acid enantiomers, critical for industrial applications requiring optical purity. This cofactor-dependent (NAD⁺/FAD) enzyme is membrane-associated in organisms like Lactobacillus plantarum. It functions via a two-step mechanism:
Genomic studies of Chinese liquor fermentation microbiomes identified Lactobacillus panis L7 as possessing a complete racemization pathway. Strains with mutated racemase genes showed 40% reduced chiral interconversion efficiency, confirming its role in modulating stereochemical equilibrium [4]. This enzyme expands metabolic flexibility in mixed-acid fermentations, allowing microbes to balance redox states while optimizing lactic acid chirality for specific environmental conditions.
Homofermentative lactic acid bacteria (LAB) yield >85% lactic acid from glucose via the Embden-Meyerhof pathway. Metabolic engineering has enhanced their efficiency through:
Lactobacillus panis L7 genome analysis identified glutamate racemase (murI) as a key regulator of lactic acid synthesis. Mutants with upregulated murI increased lactic acid yield by 31% in yam-based fermentations by enhancing precursor availability [4]. Atmospheric Room Temperature Plasma (ARTP) mutagenesis generated L. panis variants with 40% higher lactic acid productivity than wild-type strains, demonstrating non-GMO optimization potential [4].
Table 2: Metabolic Engineering Strategies in Homofermentative LAB
Strain | Genetic Modification | Productivity Change | Key Outcome |
---|---|---|---|
Lactobacillus casei | pfk/pyk overexpression | +22% lactate yield | Enhanced glycolytic flux |
Lactococcus lactis | pta gene deletion | -95% acetate | Redirection to lactate |
L. plantarum WCFS1 | Constitutive ldhL promoter | 4.8 g/L/h productivity | High-titer L-lactate |
L. panis L7 mutants | murI upregulation | +31% lactate | Improved precursor supply |
CRISPR-Cas9 has revolutionized precision genome editing in lactic acid bacteria. Key advances include:
Genome mining of 675 L. plantarum strains revealed that 22% possess native Type II-A CRISPR systems with 36-bp repeats targeting Lactobacillus phages. These endogenous systems were repurposed for metabolic engineering by introducing synthetic CRISPR arrays targeting budA (α-acetolactate synthase), reducing byproduct diacetyl by 78% in dairy fermentations [6] [9]. Recent innovations include CRISPR/nickase systems that reduce off-target effects and base editors for single-nucleotide modifications in ldh genes to modulate enzymatic activity.
Table 3: CRISPR Applications in LAB Strain Development
CRISPR System | Host Strain | Editing Target | Efficiency | Product Outcome |
---|---|---|---|---|
SpCas9 | L. reuteri | ldhL knockout | 90% | Homo-D-lactate |
Endogenous II-A | L. plantarum WHE 92 | budA interference | 85% | 78% diacetyl reduction |
CRISPR/nickase | L. casei BL23 | pta point mutation | 76% | Reduced acetate production |
Base editing | L. lactis NZ9000 | ldhD C→T mutation | 68% | Inactivated D-LDH |
Compound Names Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7